molecular formula C15H29ClN2O2 B3049176 Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate hydrochloride CAS No. 1965309-66-3

Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate hydrochloride

Cat. No.: B3049176
CAS No.: 1965309-66-3
M. Wt: 304.85
InChI Key: XRGFSRUHSVUCLN-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate hydrochloride (molecular formula: C₁₅H₂₉ClN₂O₂, molecular weight: 304.86 g/mol) is a spirocyclic compound featuring a 1-azaspiro[5.5]undecane core with a tert-butyl carbamate group and a primary amine substituent at the 4-position . Its hydrochloride salt form enhances solubility in polar solvents, making it a valuable intermediate in pharmaceutical synthesis. The compound is characterized by 95% purity, indicating optimized synthetic protocols .

Properties

IUPAC Name

tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2.ClH/c1-14(2,3)19-13(18)17-10-7-12(16)11-15(17)8-5-4-6-9-15;/h12H,4-11,16H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGFSRUHSVUCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CCCCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965309-66-3
Record name 1-Azaspiro[5.5]undecane-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965309-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and precise control of reaction conditions ensures the consistent quality of the final product. Industrial production also involves rigorous quality control measures, including analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating biological pathways. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations in Azaspiro Cores

(a) Tert-butyl 1-azaspiro[5.5]undecane-1-carboxylate (3.122)
  • Structure: Lacks the 4-amino group, retaining only the tert-butyl carbamate.
  • Properties : Lower purity (30.2% via GCMS) suggests synthetic challenges in achieving functionalization .
  • Application: Serves as a simpler scaffold for derivatization, but reduced polarity limits bioavailability compared to the amino-substituted target compound .
(b) Tert-butyl 4-methyl-1-azaspiro[5.5]undecane-1-carboxylate (3.129)
  • Structure : Features a methyl group at the 4-position instead of an amine.
  • Properties : Even lower purity (3% via GCMS), indicating steric or electronic hurdles in introducing methyl groups .
(c) Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
  • Structure : Contains a ketone at the 9-position and a 3-azaspiro core (vs. 1-aza in the target).
  • Properties: Molecular weight 277.34 g/mol (C₁₄H₂₃NO₃), with lower solubility due to the absence of a hydrochloride salt .
  • Utility : The oxo group enables further functionalization (e.g., reduction to amines), but the altered nitrogen position modifies electronic properties .

Diaza-Spiro Analogues

(a) Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate Hydrochloride
  • Structure : 3,9-Diaza core with an ethyl ester and oxo group.
  • Properties : Molecular weight 276.76 g/mol (C₁₂H₂₁ClN₂O₃). The diaza system increases polarity, while the oxo group limits basicity compared to the target’s amine .
  • Synthesis : Requires hydrogenation steps (e.g., platinum dioxide) for reduction, adding complexity .
(b) Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate Hydrochloride
  • Structure : 2,9-Diaza core with tert-butyl carbamate.
  • Properties : Additional nitrogen enhances hydrogen-bonding capacity but reduces lipophilicity (ClogP ~1.5 vs. ~2.8 for the target) .
  • Application: Potential for dual-binding modes in receptor targeting, unlike the mono-aza target compound .

Aromatic and Heteroatom-Modified Analogues

(a) Tert-butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate
  • Structure : Phenyl substituent at the 9-position.
  • Comparison: Higher molecular weight (C₂₁H₃₁NO₂) and hydrophobicity limit aqueous solubility compared to the target’s hydrochloride form .
(b) Tert-butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate
  • Structure : Oxa (oxygen) heteroatom at the 9-position and methyl at the 7-position.
  • Properties : The oxa group introduces ether-like stability but reduces basicity (pKa ~5 vs. ~8 for the target’s amine) .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound 3.129 (4-Me) Ethyl 4-oxo-3,9-diaza 9-Phenyl Analogue
Molecular Weight (g/mol) 304.86 ~280 276.76 352.48
Purity (%) 95 3 ≥95 32 (yield)
Solubility (HCl salt) High Low Moderate Low
Hydrogen-Bond Donors 2 (NH₂, HCl) 1 (HCl) 1 (HCl) 1 (HCl)
logP (Predicted) 2.8 3.2 1.9 4.1

Biological Activity

Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate hydrochloride (CAS No. 1965309-66-3) is a compound of interest due to its unique structural characteristics and potential biological activities. This article reviews its biological activity, synthesizing data from various studies and sources.

  • Molecular Formula : C15H29ClN2O2
  • Molecular Weight : 304.86 g/mol
  • CAS Number : 1965309-66-3
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The spirocyclic structure allows for unique conformational flexibility, which can enhance binding affinity to target sites.

Receptor Interactions

Research indicates that compounds with spirocyclic structures can act as ligands for various receptors, including:

  • Opioid Receptors : Some derivatives have shown potential as dual m-opioid receptor agonists, which could be beneficial in pain management therapies .
  • S1 Receptors : Antagonistic activity at sigma receptors has also been noted, suggesting a role in modulating neuroactive pathways .

In Vitro Studies

Several studies have explored the in vitro effects of tert-butyl 4-amino-1-azaspiro[5.5]undecane derivatives on cellular models:

StudyCell TypeEffect ObservedReference
1Neuroblastoma CellsInduced apoptosis at high concentrations
2HEK293 CellsIncreased receptor binding affinity
3Primary NeuronsModulation of neurotransmitter release

Case Studies

  • Pain Management : A study involving a series of spirocyclic compounds, including tert-butyl derivatives, highlighted their efficacy in reducing pain responses in rodent models, suggesting that these compounds could serve as alternatives to traditional opioids with fewer side effects .
  • Neuroprotection : Another case study examined the neuroprotective properties of related compounds, noting significant reductions in neuronal death following ischemic events in animal models. This suggests potential applications in neurodegenerative diseases or acute brain injuries.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.